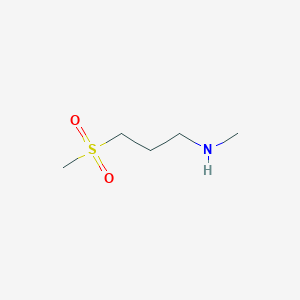
2-(Bromometil)bencilcarbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(bromomethyl)benzylcarbamate is an organic compound with the chemical formula C13H18BrNO2. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a bromomethyl group at the second position and a tert-butyl group at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(bromomethyl)benzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Tert-Butyl 2-(bromomethyl)benzylcarbamate, also known as 2-(Boc-aminomethyl)benzyl Bromide, is primarily used as a research compound
Mode of Action
It’s known that it’s used in the synthesis of other compounds, possibly acting as a protecting group or substituent to enhance stability or alter chemical activity .
Action Environment
It’s known that it should be stored under inert gas (nitrogen or argon) at 2-8°c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-Butyl 2-(bromomethyl)benzylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylbenzylcarbamate followed by the introduction of the tert-butyl group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of tert-Butyl 2-(bromomethyl)benzylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl 2-(bromomethyl)benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzylcarbamate derivatives with carbonyl functional groups.
Reduction: Formation of methyl-substituted benzylcarbamates.
Comparación Con Compuestos Similares
Similar Compounds
Tert-Butyl 2-(bromomethyl)phenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.
Tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromomethylbenzyl group.
Uniqueness
Tert-Butyl 2-(bromomethyl)benzylcarbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the bromomethyl and tert-butyl groups allows for versatile applications in synthetic chemistry and research .
Propiedades
IUPAC Name |
tert-butyl N-[[2-(bromomethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVKSBVKLOFUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














